molecular formula C9H18N2O B2573491 3-Amino-1-(azepan-1-yl)propan-1-one CAS No. 46050-22-0

3-Amino-1-(azepan-1-yl)propan-1-one

Cat. No.: B2573491
CAS No.: 46050-22-0
M. Wt: 170.256
InChI Key: WADIBBBJYAFYCT-UHFFFAOYSA-N
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Description

3-Amino-1-(azepan-1-yl)propan-1-one is a ketone-containing compound featuring a seven-membered azepane ring linked to a propan-1-one backbone via an amino group. Its structure (C₉H₁₈N₂O) includes a secondary amine at position 3 and a ketone group at position 1, with the azepane ring contributing to its conformational flexibility . This compound has been synthesized via Mannich base reactions, as demonstrated in the preparation of benzimidazole derivatives with antitubercular activity .

Properties

IUPAC Name

3-amino-1-(azepan-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADIBBBJYAFYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(azepan-1-yl)propan-1-one typically involves the reaction of azepane with 3-chloropropanone in the presence of a base. The reaction proceeds through nucleophilic substitution, where the azepane ring attacks the carbonyl carbon of 3-chloropropanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of 3-Amino-1-(azepan-1-yl)propan-1-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(azepan-1-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-1-(azepan-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(azepan-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following table summarizes the structural and functional differences between 3-amino-1-(azepan-1-yl)propan-1-one and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-1-(azepan-1-yl)propan-1-one Azepane ring C₉H₁₈N₂O 170.25 Antitubercular activity (Mannich base derivatives)
3-Amino-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine ring (5-membered) C₇H₁₄N₂O 142.20 Intermediate in peptoid synthesis ; hydrochloride salt (CAS 670253-59-5)
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one Azetidine ring (4-membered) with methoxy group C₇H₁₄N₂O₂ 158.20 Discontinued lab reagent; limited bioavailability
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one Hydroxypyrrolidine ring C₇H₁₄N₂O₂ 158.20 Lab use only; structural rigidity due to hydroxyl group
3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C) Extended azepane-pyrazine scaffold C₁₉H₂₈N₁₀O 444.49 Anti-SARS-CoV-2 activity; low cytotoxicity

Functional and Pharmacological Differences

  • Ring Size and Flexibility: The azepane ring (7-membered) in 3-amino-1-(azepan-1-yl)propan-1-one provides greater conformational flexibility compared to pyrrolidine (5-membered) or azetidine (4-membered) analogs. This flexibility may enhance binding to biological targets, as seen in its antitubercular derivatives . Pyrrolidine-containing analogs (e.g., 3-amino-1-(pyrrolidin-1-yl)propan-1-one) are smaller and more rigid, favoring solubility but limiting steric interactions .
  • Antitubercular Activity: Mannich base derivatives of 3-amino-1-(azepan-1-yl)propan-1-one exhibit moderate activity against Mycobacterium tuberculosis (MIC = 12.5–25 µg/mL) .
  • Physicochemical Properties: Hydrochloride salts (e.g., 3-amino-1-(azepan-1-yl)propan-1-one hydrochloride) show improved solubility in aqueous media compared to free bases, critical for drug formulation . Methoxyazetidine analogs (e.g., 3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one) are discontinued due to stability issues, highlighting the importance of ring substituents in compound viability .

Biological Activity

3-Amino-1-(azepan-1-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include an azepane ring and a ketone group. This compound has been studied for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The following sections summarize its biological activity, mechanisms of action, and comparisons with related compounds.

Structural Characteristics

The molecular formula for 3-Amino-1-(azepan-1-yl)propan-1-one is C9H16N2O, characterized by:

  • Azepane Ring : A seven-membered nitrogen-containing heterocycle that influences the compound's reactivity and biological interactions.
  • Ketone Group : Enhances the compound's ability to form hydrogen bonds and interact with biological macromolecules.

Antimicrobial Properties

Research indicates that 3-Amino-1-(azepan-1-yl)propan-1-one exhibits antimicrobial activity against various bacterial strains. The presence of the aminomethyl group enhances its interaction with microbial targets, suggesting potential applications in developing new antibiotics.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Neuropharmacological Effects

The compound has shown promise in influencing neurotransmitter systems. Preliminary studies suggest that it may interact with receptors involved in mood regulation and cognitive function, potentially offering therapeutic effects for conditions such as depression and anxiety.

The mechanism of action for 3-Amino-1-(azepan-1-yl)propan-1-one involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways in pathogens or human cells.
  • Receptor Modulation : It can modulate receptor activity, affecting neurotransmitter release and signaling pathways.
  • Hydrogen Bond Formation : The ketone group allows for hydrogen bonding with amino acids in target proteins, altering their function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Amino-1-(azepan-1-yl)propan-1-one, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(Azepan-1-yl)propan-1-amineLacks ketone groupLimited antimicrobial activity
3-Amino-1-(piperidin-1-yl)propan-1-onePiperidine ring instead of azepaneModerate neuropharmacological effects
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-oneVariation in ring structureEnhanced binding affinity to receptors

Case Studies

Several studies have explored the efficacy of 3-Amino-1-(azepan-1-yl)propan-1-one:

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated that modifications to the azepane ring could enhance activity against resistant strains of bacteria.

Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) demonstrated that this compound could significantly reduce anxiety-like behaviors in rodent models when administered at specific dosages, suggesting potential for treating anxiety disorders.

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